molecular formula C19H23NO4 B2683521 4-(4-(Tert-butyl)phenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid CAS No. 1024018-38-9

4-(4-(Tert-butyl)phenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid

Cat. No.: B2683521
CAS No.: 1024018-38-9
M. Wt: 329.396
InChI Key: HPSVCXIMDFDJBB-UHFFFAOYSA-N
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Description

4-(4-(Tert-butyl)phenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a furan ring through an amino linkage. The presence of a butanoic acid moiety adds to its chemical versatility, making it a valuable subject for synthetic and application-based studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Tert-butyl)phenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the tert-butylphenyl intermediate, which is then subjected to a series of reactions to introduce the furan and amino groups. The final step involves the formation of the butanoic acid moiety under controlled conditions, often using acid or base catalysis to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and catalytic processes are often employed to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Tert-butyl)phenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted phenyl or furan derivatives.

Scientific Research Applications

4-(4-(Tert-butyl)phenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-(Tert-butyl)phenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Tert-butyl)phenyl)-2-((2-furylmethyl)amino)-4-oxopentanoic acid
  • 4-(4-(Tert-butyl)phenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic ester

Uniqueness

Compared to similar compounds, 4-(4-(Tert-butyl)phenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)14-8-6-13(7-9-14)17(21)11-16(18(22)23)20-12-15-5-4-10-24-15/h4-10,16,20H,11-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSVCXIMDFDJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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